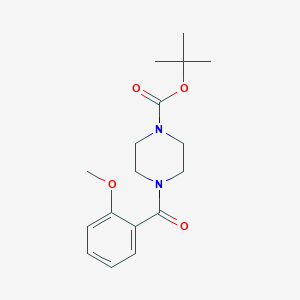

Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the N1-position and a 2-methoxybenzoyl moiety at the N4-position. This structure combines the steric protection of the tert-butyl group with the electronic modulation of the ortho-methoxy-substituted benzoyl group. Piperazine derivatives are widely used in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them valuable intermediates for pharmaceuticals, such as kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics . The 2-methoxybenzoyl substituent may enhance metabolic stability compared to electron-deficient or bulky groups, as evidenced by degradation studies of related compounds in acidic environments .

Properties

IUPAC Name |

tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)13-7-5-6-8-14(13)22-4/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJMDGOPSTURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the development of drugs targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning functional groups in a way that allows for optimal interaction with the target. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Key Findings :

- Steric Considerations : Ortho-substituted benzoyl groups (e.g., 2-methoxy) may impose less steric hindrance than bulkier substituents (e.g., trifluoromethylphenyl), facilitating synthetic modifications .

Aryl-Substituted Piperazine Derivatives

Key Findings :

- Stability: Aryl-amino derivatives (e.g., 4-amino-2-cyanophenyl) are prone to degradation in simulated gastric fluid, unlike the target compound’s methoxybenzoyl group .

Heterocyclic and Hybrid Derivatives

Key Findings :

- Biological Activity : Heterocyclic substituents (e.g., thiadiazole, ferrocene) introduce unique pharmacodynamic properties, such as metal-based cytotoxicity or enzyme inhibition .

- Synthetic Complexity : Hybrid derivatives often require multistep syntheses, whereas the target compound’s amidation route is more straightforward .

Biological Activity

Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate (TBMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBMP is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 276.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of a methoxy group and a piperazine ring contributes to its unique chemical properties, which are crucial for its biological activity.

The exact mechanisms through which TBMP exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : TBMP may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : The compound could bind to receptors, modulating signal transduction pathways that affect cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that TBMP might exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TBMP. For instance, research indicates that TBMP exhibits cytotoxic effects against several cancer cell lines:

The structure-activity relationship (SAR) analysis suggests that the methoxy group enhances the compound's ability to inhibit cancer cell growth.

Antimicrobial Activity

TBMP has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate TBMP's potential as a therapeutic agent against bacterial infections.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study conducted by Smith et al. (2023) assessed the efficacy of TBMP on various cancer cell lines. The results showed that TBMP significantly reduced cell viability in HCT-116 cells by inducing apoptosis through caspase activation pathways. -

Research on Antimicrobial Effects :

Johnson et al. (2024) explored the antimicrobial effects of TBMP against multidrug-resistant strains of bacteria. The study concluded that TBMP could serve as a lead compound for developing new antibiotics due to its effectiveness against resistant strains. -

Mechanistic Insights :

A mechanistic study revealed that TBMP interacts with the p53 protein, enhancing its tumor suppressor functions in cancer cells. This interaction suggests a dual role in both direct cytotoxicity and modulation of critical regulatory pathways in cancer biology.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 2-methoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) and a solvent like 1,4-dioxane under reflux (110°C, 12 hours) . For regioselective functionalization, microwave-assisted Suzuki-Miyaura coupling has been employed, achieving yields >90% using palladium catalysts and boronic esters . Purification often involves silica gel chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with peaks for the tert-butyl group (~1.4 ppm), methoxybenzoyl aromatic protons (6.5–8.3 ppm), and piperazine carbamate carbonyl (~154 ppm) .

- LCMS : Validates molecular weight (e.g., m/z 372.2 [M+H]) .

- X-ray Diffraction : Single-crystal studies reveal conformational details, such as twisted L-shaped geometries or extended conformations, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC (reverse-phase C18 columns) or TLC (silica gel plates). Automated flash column chromatography (e.g., 5–20% EtOAc in CHCl) is standard for isolating high-purity (>95%) products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed cross-couplings?

Key factors include:

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl for Suzuki reactions .

- Solvent System : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance solubility of intermediates.

- Temperature Control : Microwave irradiation (100°C, 3 hours) accelerates reactions vs. traditional heating (60°C, 12+ hours) .

- Base Choice : Sodium carbonate or NaH improves deprotonation efficiency .

Q. How can conflicting crystallographic data (e.g., bond angles, packing) be resolved?

Discrepancies arise from solvent effects or polymorphism. Strategies include:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H⋯O vs. C–H⋯N) to explain packing differences .

- Temperature-Dependent Studies : Assess conformational flexibility (e.g., torsional angles in piperazine rings) .

- DFT Calculations : Compare experimental vs. theoretical bond lengths/angles to identify outliers .

Q. What methodologies are used to evaluate biological activity, and how are false positives mitigated?

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with controls for solvent toxicity .

- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., prolyl hydroxylase inhibition) using recombinant proteins and IC calculations .

- False-Positive Controls : Include redox-sensitive dyes (e.g., resazurin) to rule out nonspecific redox cycling .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity?

The tert-butyl moiety:

- Steric Hindrance : Shields the piperazine nitrogen, reducing undesired side reactions (e.g., over-alkylation) .

- Electronic Effects : Electron-donating nature stabilizes intermediates in nucleophilic acyl substitutions .

- Boc Deprotection : Requires strong acids (HCl/dioxane) or TFA, with kinetics monitored via H NMR .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic procedures?

Variations stem from:

- Reagent Purity : Impurities in tert-butyl piperazine-1-carboxylate or benzoyl chlorides reduce efficiency .

- Workup Differences : Incomplete extraction or premature crystallization alters isolated yields.

- Catalyst Loading : Suboptimal Pd(0) concentrations (e.g., 5 mol% vs. 10 mol%) impact cross-coupling efficiency .

Q. How to address discrepancies in biological activity across studies?

- Strain Variability : Use standardized microbial strains (e.g., ATCC collections) .

- Solubility Limitations : Pre-test compound solubility in DMSO/PBS to ensure bioavailability .

- Metabolic Interference : Include hepatocyte metabolism assays to identify false negatives from rapid degradation .

Experimental Design Considerations

Q. What strategies enhance reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.